molecular formula C9H9NO2 B577826 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde CAS No. 1222533-91-6

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde

Cat. No.: B577826
CAS No.: 1222533-91-6
M. Wt: 163.176
InChI Key: ZDVRMVOZAHNHOK-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound that features a fused pyridine and pyran ring system

Scientific Research Applications

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a pyridine derivative and a suitable aldehyde in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Uniqueness

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde is unique due to its fused pyridine and pyran ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-6-7-4-8-2-1-3-12-9(8)10-5-7/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVRMVOZAHNHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678377
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-91-6
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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